REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)=[O:3].[Br:16]Br>COC.C(Cl)(Cl)Cl>[Br:16][CH2:1][C:2]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([O:10][CH3:11])[CH:9]=1)=[O:3]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
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Name
|
|
Quantity
|
70 mL
|
Type
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solvent
|
Smiles
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COC
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is cooled to 0°
|
Type
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ADDITION
|
Details
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treated with a mixture
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Type
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TEMPERATURE
|
Details
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to warm to 20°- 25°
|
Type
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CUSTOM
|
Details
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The reaction mixture is partitioned between chloroform and water
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Type
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CUSTOM
|
Details
|
The organic layer is separated
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Type
|
WASH
|
Details
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washed with dilute sodium bicarbonate
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Type
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WASH
|
Details
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washed with saline
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product (4.31 g) is recrystallized from ethanol/water
|
Type
|
CUSTOM
|
Details
|
The solid is isolated
|
Type
|
CUSTOM
|
Details
|
dried (18 hours, 0.01 mm, 40°)
|
Duration
|
18 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |